Technical Guide: 3-Chloro-2,4-difluoroaniline (CAS No. 2613-34-5)
Technical Guide: 3-Chloro-2,4-difluoroaniline (CAS No. 2613-34-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2,4-difluoroaniline is a halogenated aromatic amine that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring both chlorine and fluorine atoms, imparts specific electronic properties and metabolic stability to derivative molecules. This makes it a compound of significant interest in the fields of medicinal chemistry and materials science, particularly as an intermediate for synthesizing complex pharmaceutical compounds, such as kinase inhibitors and protein degraders. This guide provides a comprehensive overview of its properties, safety information, a proposed synthetic route, and its applications in drug development.
Chemical and Physical Properties
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 2613-34-5[1] |
| Molecular Formula | C₆H₄ClF₂N[1] |
| Molecular Weight | 163.55 g/mol [2] |
| IUPAC Name | 3-chloro-2,4-difluoroaniline[2] |
| Synonyms | 2,4-DIFLUORO-3-CHLOROANILINE, Benzenamine, 3-chloro-2,4-difluoro-[2] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 2.1 | PubChem (Computed)[2] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[2] |
| Rotatable Bond Count | 0 | PubChem (Computed)[2] |
Safety and Handling
3-Chloro-2,4-difluoroaniline is a hazardous chemical and should be handled only by trained professionals in a well-ventilated laboratory setting, using appropriate personal protective equipment (PPE).
Table 3: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[3] |
Table 4: Precautionary Statements
| Code | Statement |
| P261 | Avoid breathing dust/fumes/gas/mist/vapors/spray.[3] |
| P271 | Use only outdoors or in a well-ventilated area.[3] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[4] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[4] |
Experimental Protocols
Detailed experimental protocols for the synthesis of 3-chloro-2,4-difluoroaniline are not explicitly available. However, a plausible synthetic route can be adapted from established methodologies for structurally related compounds. The following protocols are proposed for the synthesis, purification, and analysis of this compound.
Proposed Synthesis: Chlorination of 2,4-Difluoroaniline
A common strategy for synthesizing halogenated anilines involves direct electrophilic halogenation of a less substituted aniline precursor. The amino group is a strong activating group, which can be temporarily protected to control reactivity and regioselectivity.
Step 1: Acetylation of 2,4-Difluoroaniline (Protection)
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Objective: To protect the amino group as an acetamide to modulate its directing effect and prevent side reactions.
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Procedure:
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In a round-bottom flask, dissolve 2,4-difluoroaniline in glacial acetic acid.
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Cool the solution in an ice bath.
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Slowly add acetic anhydride to the cooled solution with stirring.
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After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
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Monitor the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
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Upon completion, pour the reaction mixture into ice water to precipitate the product.
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Collect the solid N-(2,4-difluorophenyl)acetamide by filtration, wash with water, and dry.
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Step 2: Regioselective Chlorination
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Objective: To introduce a chlorine atom at the C3 position, ortho to the amino group and meta to the fluorine atoms.
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Procedure:
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Dissolve the dried N-(2,4-difluorophenyl)acetamide in a suitable solvent such as acetic acid or a chlorinated solvent.
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Add a chlorinating agent, such as N-Chlorosuccinimide (NCS), portion-wise at room temperature.
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Stir the mixture and monitor the reaction's progress by TLC or GC.
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Once the starting material is consumed, quench the reaction (e.g., with sodium bisulfite solution).
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Extract the product into an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Step 3: Hydrolysis of the Acetamide (Deprotection)
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Objective: To remove the acetyl protecting group to yield the final aniline product.
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Procedure:
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Reflux the crude N-(3-chloro-2,4-difluorophenyl)acetamide from the previous step in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).
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Monitor the deprotection by TLC.
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After completion, cool the reaction mixture and neutralize it to precipitate the crude 3-chloro-2,4-difluoroaniline.
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Collect the product by filtration or extract with an organic solvent.
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Purification Protocol: Column Chromatography
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Objective: To purify the crude product and remove isomers or unreacted starting materials.
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Methodology:
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Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
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Sample Loading: Dissolve the crude aniline in a minimal amount of the mobile phase and load it onto the column.
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Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
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Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-chloro-2,4-difluoroaniline.
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Analytical Methods
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High-Performance Liquid Chromatography (HPLC): A primary method for assessing purity. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is typically effective for separating aromatic amines.
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Gas Chromatography-Mass Spectrometry (GC-MS): Useful for confirming the molecular weight and identifying volatile impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for unambiguous structural confirmation of the final product.
Application in Drug Development
Halogenated anilines are crucial scaffolds in medicinal chemistry. The presence of fluorine can enhance metabolic stability and binding affinity, while the chlorine atom provides a site for further chemical modification. 3-Chloro-2,4-difluoroaniline is a key building block, particularly in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies.
General Workflow in Kinase Inhibitor Synthesis
Many kinase inhibitors are built upon a core heterocyclic scaffold, which is often assembled through coupling reactions involving a substituted aniline.
This workflow typically involves a carbon-nitrogen (C-N) bond-forming reaction, such as a Buchwald-Hartwig amination or a nucleophilic aromatic substitution (SₙAr), to couple the aniline with a suitable heterocyclic electrophile. The resulting intermediate can then undergo further reactions to build the final, complex active pharmaceutical ingredient (API). The specific substitution pattern of 3-chloro-2,4-difluoroaniline can be crucial for achieving high potency and selectivity for the target kinase.
